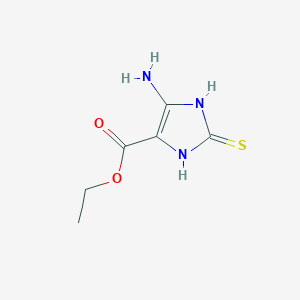

ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Description

Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a partially saturated imidazole core with a thioxo (C=S) group at position 2, an amino (-NH₂) substituent at position 5, and an ethyl ester (-COOEt) at position 3.

The compound’s imidazole-thione moiety suggests tautomerism and nucleophilic reactivity at the sulfur and amino groups, which may facilitate interactions with biological targets or metal ions.

Properties

IUPAC Name |

ethyl 5-amino-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4(7)9-6(12)8-3/h2,7H2,1H3,(H2,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZQFCBQYMLRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363454 | |

| Record name | ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448958-45-0 | |

| Record name | ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves the cyclocondensation of thiourea intermediates with α-ketoesters. For instance, N-benzyl thiourea undergoes acid-catalyzed cyclization in acetone with iodomethane to form 2-thioxoimidazolidin-4-one intermediates, which are subsequently functionalized.

Reaction Conditions :

- Reactants : N-Benzyl thiourea, iodomethane, potassium carbonate

- Solvent : Acetonitrile

- Temperature : 40°C, 14 hours

- Yield : 78%

This method leverages the nucleophilicity of the thiourea sulfur to form the thioxo group, while the ethyl ester is introduced via esterification in later steps.

Sulfur-Nitrogen Displacement in Rhodanine Derivatives

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives serve as precursors for sulfur-nitrogen displacement reactions. Treatment of 5-arylidene rhodanine with primary or secondary amines replaces the thione sulfur with an amino group, yielding 2-amino-1,3-thiazolidin-4-ones.

Example Protocol :

- Activation : 5-Arylidene rhodanine is treated with methyl iodide to form an S-alkyl intermediate.

- Displacement : Reaction with ammonia or hydrazine introduces the amino group.

- Esterification : Ethanol and sulfuric acid mediate esterification at the 4-position.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Rhodanine activation | Methyl iodide, DMF | 25°C, 6 hours | 68% |

| Amino group insertion | NH₃ (g), ethanol | Reflux, 12 hours | 72% |

| Esterification | H₂SO₄, ethanol | 80°C, 8 hours | 76% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for imidazole ring formation. A 2021 study demonstrated the synthesis of 2-amino-5-arylidene-1,3-thiazolidin-4-ones via Knoevenagel condensation under microwave conditions.

Procedure :

- Reactants : 2-Thioxo-1,3-thiazolidin-4-one, aromatic aldehydes

- Catalyst : Piperidine

- Conditions : Microwave, 120°C, 20 minutes

- Yield : 82–89%

This method reduces reaction times from hours to minutes while improving yields compared to conventional heating.

Functional Group Interconversion Approaches

Reduction of Nitro to Amino Groups

Nitro intermediates are reduced to install the 5-amino group. For example, ethyl 5-nitro-2-thioxoimidazole-4-carboxylate is treated with sodium hydrosulfide (NaHS·H₂O) in ethanol.

Optimized Parameters :

Thione Oxidation and Amination

Controlled oxidation of thiols to thiones, followed by amination, offers an alternative route. A 2016 study reported the use of hydrogen peroxide (H₂O₂) to oxidize 2-mercaptoimidazole derivatives, which were then aminated with hydroxylamine-O-sulfonic acid.

Critical Observations :

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed via:

- ¹H NMR : δ 12.75 (bs, 1H, NH), 7.77 (s, 2H, imidazole-H), 4.24 (q, J = 7.2 Hz, 2H, OCH₂), 1.28 (t, J = 6.8 Hz, 3H, CH₃).

- Mass Spectrometry : m/z 187.22 [M+H]⁺.

- IR : ν 1654 cm⁻¹ (C=N), 1102 cm⁻¹ (C=S).

Challenges and Optimization Opportunities

- Low Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification.

- Side Reactions : Competing N-alkylation during thiol displacement necessitates precise stoichiometry.

- Green Chemistry : Substituting H₂SO₄ with ion-exchange resins in esterification could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Core Heterocycle | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Additional Groups |

|---|---|---|---|---|---|

| Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (Target) | Imidazole | Thioxo (C=S) | Ethyl ester (-COOEt) | Amino (-NH₂) | None |

| Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (3c) | Thiazole | Imino (C=NH) | Ethyl ester (-COOEt) | Amino (-NH₂) | Benzoylamino (-NHCOC₆H₅) at C3 |

| Ethyl 5-benzoyl-2-(dicyanomethylene)-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-imidazole-4-carboxylate (14e) | Imidazole | Dicyanomethylene (C=C(CN)₂) | Ethyl ester (-COOEt) | Benzoyl (-COC₆H₅) | Trimethylsilyl-protected SEM group at N1 |

Key Observations :

- Core Heterocycle : The target compound’s imidazole ring differs from the thiazole in 3c , which replaces one nitrogen with sulfur. This alters electronic properties and hydrogen-bonding capabilities .

- Position 2: The thioxo group (C=S) in the target compound contrasts with the imino (C=NH) group in 3c and the electron-withdrawing dicyanomethylene in 14e. These differences influence redox behavior and nucleophilicity.

- Substituents: The amino group at position 5 in the target compound enhances nucleophilicity compared to the benzoyl group in 14e, which may sterically hinder reactivity .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

| Compound | IR Peaks (cm⁻¹) | HRMS (ESI) [M⁻–H]⁻ | Melting Point (°C) |

|---|---|---|---|

| Target | Not reported | Not reported | Not reported |

| 3c (Thiazole analog) | Not explicitly provided | Not provided | Not reported |

| 14e (Imidazole analog) | 2953 (C-H), 1683 (C=O), 1629 (C=N) | 415.12650 (calc. 415.1266) | 95.5–98.2 |

Analysis :

- The IR spectrum of 14e shows strong C=O (1683 cm⁻¹) and C=N (1629 cm⁻¹) stretches, typical of imidazole esters. The target compound would likely exhibit similar C=O and C=S stretches (~1250–1050 cm⁻¹ for C=S) .

- The HRMS of 14e confirms its molecular formula (C₁₉H₂₃N₄O₃SSi⁻), while the target compound’s smaller size (C₆H₈N₃O₂S) suggests a lower molecular weight.

Methodological Considerations

Structural determinations for analogs (e.g., 3c) often employ X-ray crystallography using software like SHELX, which is widely trusted for small-molecule refinement . The lumping strategy (grouping structurally similar compounds) justifies comparing the target with 3c and 14e, as shared functional groups (e.g., esters, amino derivatives) predict analogous reactivity.

Biological Activity

Ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 448958-45-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₆H₉N₃O₂S

- Molecular Weight : 187.22 g/mol

- Functional Groups : Contains an amino group, a thioxo group, and an ethyl ester.

The unique combination of these functional groups contributes to its biological activity and makes it an interesting subject for pharmacological studies .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways. It interacts with the active sites of enzymes, blocking their activity and altering physiological responses .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival .

- Anticancer Potential : Research suggests that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, likely through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | MCF-7 (breast cancer) | 20 | |

| Enzyme Inhibition | α-Glycosidase | 10 | |

| Enzyme Inhibition | Amylase | 12 |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 20 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus, where this compound exhibited an IC50 value of 15 µM. The compound's mode of action was attributed to disruption of bacterial cell wall integrity and inhibition of protein synthesis.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 5-amino-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate?

The synthesis of this compound requires careful selection of starting materials (e.g., thiourea derivatives or S-amino acids) and reaction conditions. For imidazole-thione derivatives, a common approach involves cyclization reactions under basic conditions. For example, analogous compounds are synthesized using triethylamine (Et₃N) in DMF-H₂O systems to promote cyclization while controlling pH and temperature to avoid side reactions like hydrolysis . Solvent polarity and reaction time must be optimized to maximize yield. Pre-purification steps, such as column chromatography, are critical to isolate the product from unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretching at ~3300 cm⁻¹, and C=S at ~1250 cm⁻¹) .

- HRMS (ESI) : Confirm molecular weight with high precision (e.g., observed [M−H]⁻ at m/z 415.1265 for a related imidazole-carboxylate) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., ester ethyl groups at δ ~1.3–4.3 ppm) and verify aromaticity in the imidazole ring.

- Elemental analysis : Match calculated vs. experimental C/H/N/S ratios to assess purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the thioxo group may reduce stability in acidic or oxidizing environments. Storage recommendations:

- Short-term : Dissolve in anhydrous DMSO at −20°C to prevent hydrolysis.

- Long-term : Store as a lyophilized powder under inert gas (N₂/Ar) to avoid oxidation .

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways like ester hydrolysis or thione oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Leverage quantum chemical calculations (e.g., DFT for reaction path searches) and molecular docking to predict interactions with biological targets. For example:

- ICReDD’s workflow : Combine computational reaction path predictions with experimental validation to prioritize derivatives with optimized electronic properties (e.g., HOMO-LUMO gaps) or steric accessibility .

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases) and identify substituents that improve binding affinity (e.g., benzoyl or dicyanomethylene groups) .

Q. What experimental strategies resolve contradictions in crystallographic data for imidazole-thione derivatives?

Discrepancies in crystal structures (e.g., bond lengths or torsion angles) may arise from refinement software or data quality. Mitigation strategies include:

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

Apply CRDC 2020 guidelines for reactor design:

- Continuous flow systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side products.

- Membrane separation : Purify intermediates using nanofiltration to retain high-molecular-weight byproducts .

- Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. XRD bond lengths), cross-validate using multiple techniques (e.g., neutron diffraction for H-atom positions) and consult databases like CSD or ICSD for comparable structures .

- Safety Protocols : Follow TCI America’s guidelines for handling reactive intermediates (e.g., use fume hoods, PPE) and dispose of waste via certified hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.